2-bromo-N-(2-chlorophenyl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrClNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2-chlorophenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and sulfinamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-N-(2-chlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt metabolic pathways and lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)benzenesulfonamide
- 4-Bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
- N-(2-Chlorophenyl)benzenesulfonamide
Uniqueness
2-Bromo-N-(2-chlorophenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the sulfonamide group provides distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C12H9BrClNO2S |
---|---|
Molecular Weight |
346.63 g/mol |
IUPAC Name |
2-bromo-N-(2-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-5-1-4-8-12(9)18(16,17)15-11-7-3-2-6-10(11)14/h1-8,15H |
InChI Key |
UKWRJKUDVYXVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
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